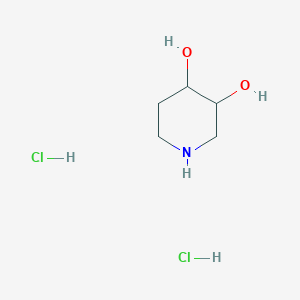
Piperidine-3,4-diol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-3,4-diol dihydrochloride is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a six-membered ring structure containing two hydroxyl groups at the 3 and 4 positions and two hydrochloride groups. It is a derivative of piperidine, which is known for its presence in numerous natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-diol dihydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process . Another approach involves multi-component reactions catalyzed by ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the production of the compound in large quantities while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine-3,4-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include piperidinones, substituted piperidines, and various piperidine derivatives with functional groups tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Piperidine-3,4-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of drugs for treating conditions such as diabetes and hypertension.
Industry: this compound is used in the production of agrochemicals and fine chemicals
Wirkmechanismus
The mechanism of action of piperidine-3,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Oxidized derivatives of piperidine with a carbonyl group.
Substituted Piperidines: Piperidine derivatives with various functional groups attached
Uniqueness: Piperidine-3,4-diol dihydrochloride is unique due to its dual hydroxyl groups and dihydrochloride form, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C5H13Cl2NO2 |
|---|---|
Molekulargewicht |
190.07 g/mol |
IUPAC-Name |
piperidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H |
InChI-Schlüssel |
SKXTUMIZJPLCAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
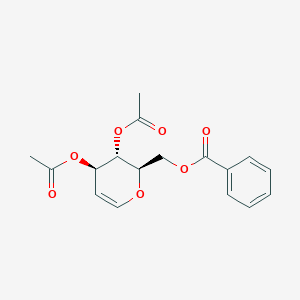
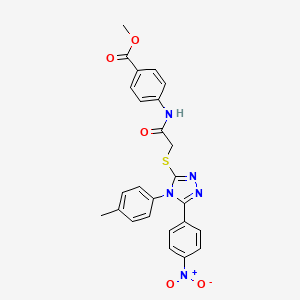
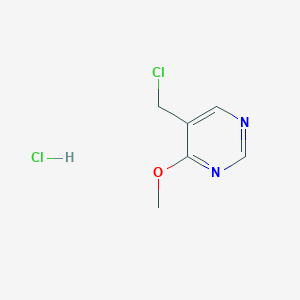
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)

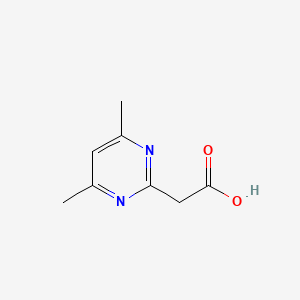
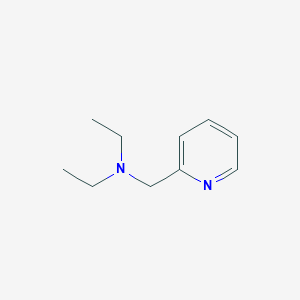
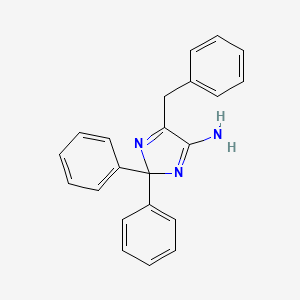
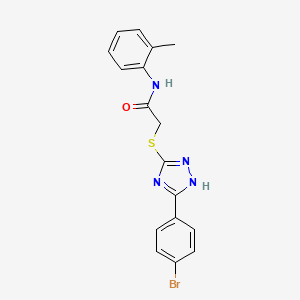
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
